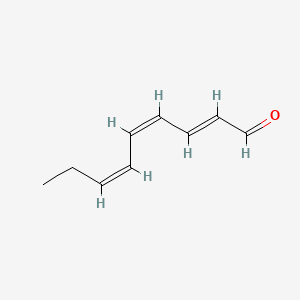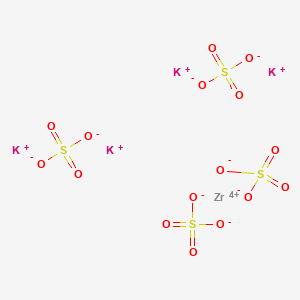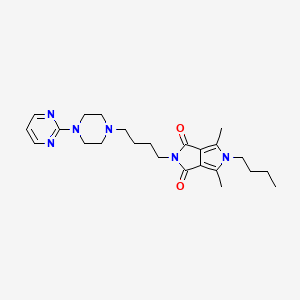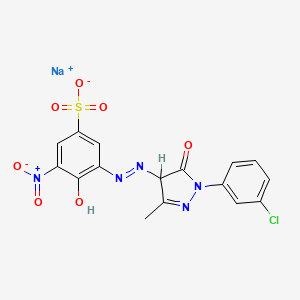
9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-: is a carbazole alkaloid. Carbazoles are a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound is characterized by the presence of three methyl groups and two methoxy groups attached to the carbazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protective groups and specific reagents such as n-butyllithium and tetramethylethylenediamine (TMEDA) can facilitate the regioselective functionalization of the carbazole core .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It can be used to study the mechanisms of action of carbazole derivatives and their effects on biological systems .
Medicine: In medicine, carbazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties. 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- may be explored for its potential therapeutic applications .
Industry: Industrially, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the field of materials science .
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
- 3,6-Dimethoxy-9H-carbazole
- 9-ethyl-9H-carbazole-3-carbaldehyde
Comparison: Compared to other similar compounds, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is unique due to its specific substitution pattern. The presence of three methyl groups and two methoxy groups at specific positions on the carbazole ring imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
150692-75-4 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
3,4-dimethoxy-1,2,9-trimethylcarbazole |
InChI |
InChI=1S/C17H19NO2/c1-10-11(2)16(19-4)17(20-5)14-12-8-6-7-9-13(12)18(3)15(10)14/h6-9H,1-5H3 |
InChI-Schlüssel |
UAJCNJZXIVBDSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N(C3=CC=CC=C32)C)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)




![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)

![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)



![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)
